Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a diazo group, which is a functional group consisting of two linked nitrogen atoms (N=N), attached to a naphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 5,6-dihydro-5-oxonaphthalene-1-sulphonic acid with ethyl nitrite under acidic conditions to form the diazo compound. The reaction is usually carried out at low temperatures to stabilize the diazo group and prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming reactive intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as catalysts like transition metals. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted naphthalene derivatives, while cycloaddition reactions can produce complex polycyclic compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: Researchers use it to study the effects of diazo compounds on biological systems.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Wirkmechanismus
The mechanism of action of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can result in the modification of biological molecules, such as proteins and nucleic acids, thereby exerting specific effects on biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate can be compared with other diazo compounds, such as:
Phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Similar structure but with a phenyl group instead of an ethyl group.
Mthis compound: Contains a methyl group instead of an ethyl group.
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Features a p-tolyl group in place of the ethyl group.
Eigenschaften
CAS-Nummer |
67749-14-8 |
---|---|
Molekularformel |
C12H10N2O4S |
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
2-diazonio-5-ethoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-19(16,17)11-5-3-4-9-8(11)6-7-10(14-13)12(9)15/h3-7H,2H2,1H3 |
InChI-Schlüssel |
XIIGIARVVBLGRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.